molecular formula C25H27ClN2O8 B120945 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide CAS No. 871014-84-5

2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide

Cat. No. B120945
CAS RN: 871014-84-5
M. Wt: 518.9 g/mol
InChI Key: LGAJOMLFGCSBFF-OLXDQKQCSA-N
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Description

The compound is a complex molecule that appears to be a derivative of indole with a chlorobenzoyl group, a methoxy group, and a sugar moiety attached to it. This structure suggests that it could have interesting biological activities, possibly including anticonvulsant properties, as indicated by the related structures discussed in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and finally ester interchange with methanol to yield the final product . These steps are catalyzed by various agents such as triethylamine and phase transfer catalysts, and the yields reported are high, suggesting that a similar approach could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized by techniques such as IR and MS spectroscopy. The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation with specific interplanar angles between amide groups . This information is crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acetylation, which introduces an acetyl group, and esterification, which converts an acyl chloride into an ester. These reactions are typically followed by an ester interchange to produce the final acetamide compound . The reactions are facilitated by catalysts and can be influenced by the steric and electronic properties of the substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds are influenced by their molecular structure. The presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds in the crystal structure affects the solubility and melting points of these compounds . The planar hydrophilic and hydrophobic areas in the crystal structure could also influence the compound's interaction with biological molecules. The synthesis process and the purity of the final product can be confirmed by spectroscopic analysis, which provides characteristic peaks that are used to identify functional groups and confirm the molecular structure .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Compositions and Therapeutic Use:

    • It is used in the formulation of pharmaceutical compositions, particularly as a salt or solvate in therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
  • Synthesis of C-alpha-D-galactopyranosides:

    • Applied in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, showcasing its utility in organic chemistry and molecular synthesis (J. Cossy et al., 1995).
  • Photovoltaic Efficiency Modeling:

    • Used in photochemical and thermochemical modeling to analyze its potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to its light harvesting efficiency and energy injection properties (Y. Mary et al., 2020).
  • Antimicrobial Agent Synthesis:

    • Involved in the synthesis of novel acetamide derivatives evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).
  • Metabolic Studies:

    • Studied for its metabolism, particularly the metabolism of the compound in liver microsomes of different species, highlighting its biological interactions and transformation (R. Remmel et al., 2004).
  • Muscarinic Agonist Activity Study:

    • Examined for its potential as a muscarinic agonist, indicating its relevance in neurological studies and drug development (V. Pukhalskaya et al., 2010).

properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAJOMLFGCSBFF-OLXDQKQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518704
Record name 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871014-84-5
Record name 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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